3,3-dimethoxypropanoic Acid

CAS No.: 6191-98-6

Cat. No.: VC2036115

Molecular Formula: C5H10O4

Molecular Weight: 134.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6191-98-6 |

|---|---|

| Molecular Formula | C5H10O4 |

| Molecular Weight | 134.13 g/mol |

| IUPAC Name | 3,3-dimethoxypropanoic acid |

| Standard InChI | InChI=1S/C5H10O4/c1-8-5(9-2)3-4(6)7/h5H,3H2,1-2H3,(H,6,7) |

| Standard InChI Key | TYMBNRMIBWOQGH-UHFFFAOYSA-N |

| SMILES | COC(CC(=O)O)OC |

| Canonical SMILES | COC(CC(=O)O)OC |

Introduction

Chemical Identity and Structure

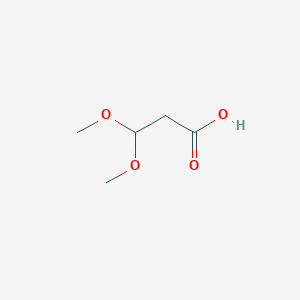

3,3-Dimethoxypropanoic acid is a three-carbon chain (propanoic acid) with two methoxy (-OCH3) groups attached to the third carbon atom. This structural arrangement contributes to its distinctive chemical behavior and reactivity profile.

Identification Parameters

The compound can be identified using various chemical identifiers as detailed in Table 1:

| Parameter | Value |

|---|---|

| IUPAC Name | 3,3-dimethoxypropanoic acid |

| CAS Registry Number | 6191-98-6 |

| Molecular Formula | C₅H₁₀O₄ |

| Molecular Weight | 134.13 g/mol |

| SMILES Notation | COC(CC(=O)O)OC |

| InChI | InChI=1S/C5H10O4/c1-8-5(9-2)3-4(6)7/h5H,3H2,1-2H3,(H,6,7) |

| InChI Key | TYMBNRMIBWOQGH-UHFFFAOYSA-N |

Structural Characteristics

The chemical structure of 3,3-dimethoxypropanoic acid features a carboxylic acid group (-COOH) at one end of the propanoic acid backbone and two methoxy groups (-OCH3) attached to the terminal carbon. This arrangement creates an acetal functionality at the C-3 position, which significantly influences its chemical behavior .

The presence of the carboxylic acid functional group confers acidic properties to the molecule, while the two methoxy substituents contribute to its solubility characteristics and reactivity patterns . The acetal functionality at C-3 is particularly noteworthy as it represents a protected form of a carbonyl group, making this compound valuable in synthetic organic chemistry.

Physical and Chemical Properties

3,3-Dimethoxypropanoic acid demonstrates physical and chemical properties that reflect its molecular structure and functional group composition.

Physical Properties

The estimated physical properties of 3,3-dimethoxypropanoic acid are presented in Table 2:

| Property | Value | Method |

|---|---|---|

| Physical State at 25°C | Liquid | - |

| Boiling Point | 199.32°C | EPA T.E.S.T. |

| Boiling Point (alt.) | 216.94°C | EPI Suite |

| Melting Point | 29.68°C | EPI Suite |

| Density | 1.09 g/cm³ | EPA T.E.S.T. |

| Flash Point | 88.4°C | EPA T.E.S.T. |

| Water Solubility | 405,737 mg/L | EPA T.E.S.T. |

| Water Solubility (alt.) | 1,000,000 mg/L | EPI Suite |

As indicated by these properties, 3,3-dimethoxypropanoic acid is a liquid at room temperature with relatively high water solubility, which can be attributed to its polar functional groups . The high water solubility suggests potential applications in aqueous systems and biological contexts.

Chemical Properties

The chemical properties of 3,3-dimethoxypropanoic acid are largely determined by its functional groups:

-

Acidity: As a carboxylic acid, it exhibits moderate acidity typical of short-chain carboxylic acids.

-

Reactivity of Carboxyl Group: The carboxylic acid moiety can participate in typical reactions including esterification, amidation, and salt formation.

-

Acetal Functionality: The dimethoxy group at C-3 forms an acetal which is stable under basic conditions but can be hydrolyzed under acidic conditions to reveal a carbonyl group.

-

Solubility Behavior: The presence of both hydrophilic (carboxylic acid) and moderately hydrophobic (methoxy) groups contributes to its solubility in both polar and some non-polar solvents .

The combination of these chemical properties makes 3,3-dimethoxypropanoic acid a versatile compound with potential applications in various chemical transformations.

Analytical Methods and Characterization

The characterization of 3,3-dimethoxypropanoic acid typically employs standard analytical techniques used for similar organic compounds.

Spectroscopic Analysis

Various spectroscopic methods can be utilized for the identification and characterization of 3,3-dimethoxypropanoic acid:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR would show characteristic signals for the methoxy protons (typically around 3.2-3.5 ppm), the methine proton at C-3, and the methylene protons adjacent to the carboxyl group.

-

Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the carboxylic acid group (C=O stretch around 1700-1725 cm⁻¹ and O-H stretch around 2500-3300 cm⁻¹) and C-O stretching vibrations from the methoxy groups.

-

Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns characteristic of methoxy groups and carboxylic acid functionality.

Chromatographic Methods

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the separation, identification, and quantification of 3,3-dimethoxypropanoic acid, particularly in complex mixtures or reaction products.

| Parameter | Classification |

|---|---|

| Signal Word | Danger |

| Hazard Statements | H315: Causes skin irritation H318: Causes serious eye damage H335: May cause respiratory irritation |

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation mark) |

| UN Number | 3265 |

| Hazard Class | 8 (Corrosive substances) |

| Packing Group | III |

| Supplier Parameter | Typical Specifications |

|---|---|

| Purity | 95-97% |

| Available Quantities | 100 mg to 10+ g |

| Storage Recommendations | Inert atmosphere, Room Temperature |

| Price Range (approximate) | $46-$1,700 (depending on quantity and purity) |

| Estimated Delivery | 2-3 weeks |

Related Compounds and Structural Analogs

Several compounds structurally related to 3,3-dimethoxypropanoic acid have been identified and may exhibit similar or complementary properties.

Structural Analogs

The following compounds are structurally related to 3,3-dimethoxypropanoic acid :

| Compound | CAS Number | Structural Relationship |

|---|---|---|

| Methyl 3,3-dimethoxypropionate | 7424-91-1 | Methyl ester of 3,3-dimethoxypropanoic acid |

| 3,3-diethoxypropanoic acid | 6191-97-5 | Ethoxy analog (ethyl instead of methyl groups) |

| 3-Methoxypropanoic acid | 2544-06-1 | Single methoxy substituent |

| 4,4-Dimethoxy-2-butanone | 5436-21-5 | Ketone analog with different carbon chain length |

| 1,1,3,3-Tetramethoxypropane | 102-52-3 | Additional methoxy substituents |

Comparative Properties

The properties of these related compounds can provide insights into structure-property relationships within this class of molecules. For instance, the replacement of methoxy groups with ethoxy groups (as in 3,3-diethoxypropanoic acid) typically increases lipophilicity while potentially decreasing water solubility compared to 3,3-dimethoxypropanoic acid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume